tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS: 1263051-60-0; molecular formula: C₁₇H₂₂N₂O₂) is a carbamate-protected amine derivative featuring a naphthalen-2-yl substituent. The compound consists of a tert-butyl carbamate group attached to a 2-aminoethyl chain, which is further linked to a naphthalene ring system. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic naphthalene moiety and steric protection of the amine group by the tert-butyl carbamate .
The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceutical research, particularly in the development of chiral amines or peptidomimetics. Its tert-butyl carbamate group serves as a robust protecting group, stable under basic and nucleophilic conditions but removable under acidic conditions (e.g., trifluoroacetic acid) .
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-15(11-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWEXYHJVPBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with 2-naphthylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Scientific Research Applications
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies due to its structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Molecular Formula : C₁₇H₁₇ClN₂O₄
- Key Features: Incorporates a 3-chloro-1,4-naphthoquinone moiety linked via a propylamino chain.
- Biological Activity: Exhibits antimalarial, anticancer, and CDC25 phosphatase inhibitory properties due to the redox-active quinone group and chlorine substituent .
- Synthesis: Prepared via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and tert-butyl-3-aminopropylcarbamate in acetonitrile under reflux .
tert-Butyl (1R,2S)-1-(4-chlorophenyl)-2-(naphthalen-2-yl)-2-nitroethylcarbamate
- Molecular Formula : C₂₃H₂₃ClN₂O₄
- Key Features : Contains a nitro group and 4-chlorophenyl substituent, enabling stereoselective synthesis.
- Application : Serves as an intermediate in the enantioselective preparation of stilbene diamines, highlighting the role of tert-butyl carbamates in asymmetric catalysis .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Molecular Formula: C₂₁H₂₅NO₃
- Key Features : Biphenyl group and hydroxypropan-2-yl chain introduce chirality and hydrogen-bonding capability.
- Stability : Classified as low hazard, making it suitable for scalable synthesis in pharmaceutical manufacturing .
Comparative Data Table
Key Comparative Insights
Biological Activity: The naphthoquinone derivative (C₁₇H₁₇ClN₂O₄) demonstrates significant bioactivity due to its quinone moiety, which participates in redox cycling and enzyme inhibition . In contrast, the target compound lacks such functional groups, limiting its direct pharmacological utility but enhancing its stability as a synthetic intermediate.
Stereochemical Utility: Nitro-containing analogs (e.g., C₂₃H₂₃ClN₂O₄) are pivotal in asymmetric synthesis, whereas the target compound’s chiral center at the 2-aminoethyl position may require resolution techniques for enantiopure production .
Protecting Group Performance :
- Compared to benzyl carbamates (e.g., in ), tert-butyl carbamates offer superior acid-lability, making them preferable in orthogonal protection strategies .
Conversely, hydroxypropan-2-yl derivatives (e.g., C₂₁H₂₅NO₃) exhibit higher polarity, favoring aqueous solubility .
Biological Activity
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 286.38 g/mol. This compound is recognized for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its structure features a tert-butyl group, an amino group, and a naphthalene ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of various biological targets, leading to significant pharmacological effects.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on enzyme kinetics and binding affinities.
- Receptor Binding : Its structural properties allow it to bind effectively to certain receptors, influencing downstream signaling pathways.
Research Findings
Recent studies have explored the pharmacological implications of this compound:
- Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit branched-chain amino acid transaminases (BCATs), which play a role in various cancers .
- Cellular Assays : In vitro assays have demonstrated that this compound can affect cellular processes such as proliferation and apoptosis, particularly in cancer cell lines.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds. Below is a comparison table highlighting key characteristics:
Study 1: Inhibition of BCATs
A study investigated the inhibitory effects of this compound on BCATs. The results indicated that this compound significantly reduced the enzymatic activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment.
Study 2: Cellular Impact on Cancer Lines
In another study, the compound was tested on various cancer cell lines to evaluate its cytotoxic effects. The findings revealed that it induced apoptosis in a dose-dependent manner, further supporting its role as a promising candidate for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
